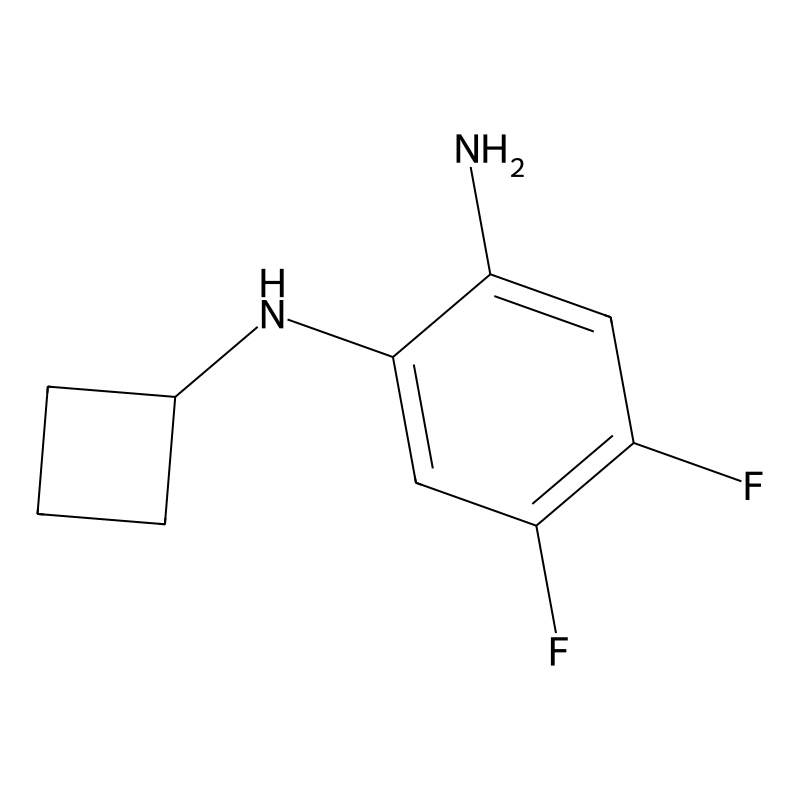

N1-Cyclobutyl-4,5-difluorobenzene-1,2-diamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N1-Cyclobutyl-4,5-difluorobenzene-1,2-diamine is a chemical compound characterized by its unique structure, which consists of a cyclobutyl group attached to a difluorobenzene moiety with two amine functional groups. Its molecular formula is , and it has a molecular weight of approximately 198.22 g/mol. The compound is notable for its potential applications in pharmaceuticals and materials science due to the presence of both fluorine atoms and amine groups, which can enhance its reactivity and biological activity .

- Substitution Reactions: The fluorine atoms on the benzene ring can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents.

- Oxidation: The amine groups can be oxidized to form corresponding nitro or imine derivatives under appropriate conditions.

- Formation of Salts: The amine functionalities can react with acids to form salts, which may enhance solubility in various solvents.

These reactions make N1-cyclobutyl-4,5-difluorobenzene-1,2-diamine a versatile intermediate in organic synthesis .

The synthesis of N1-cyclobutyl-4,5-difluorobenzene-1,2-diamine typically involves the following steps:

- Starting Materials: The synthesis begins with commercially available 4,5-difluoroaniline.

- Cyclization: A cyclization reaction is performed using cyclobutyl derivatives under conditions that promote the formation of the cyclobutyl group.

- Reagents: Common reagents include coupling agents such as carbodiimides or other activating agents that facilitate the formation of the desired amine bond.

- Purification: The product is purified through recrystallization or chromatography to achieve high purity levels suitable for research or industrial applications .

N1-Cyclobutyl-4,5-difluorobenzene-1,2-diamine has potential applications in several fields:

- Pharmaceuticals: It may serve as a building block for developing new drugs due to its unique structure and reactivity.

- Agricultural Chemicals: The compound could be explored for use in agrochemicals as a pesticide or herbicide.

- Material Science: Its properties may be utilized in creating advanced materials with specific thermal or mechanical characteristics .

N1-Cyclobutyl-4,5-difluorobenzene-1,2-diamine shares structural similarities with several other compounds. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4,5-Difluoroaniline | C6H6F2N2 | Lacks cycloalkyl group; simpler structure |

| N-Cyclopropyl-4-fluoroaniline | C9H11FN2 | Contains cyclopropyl instead of cyclobutyl |

| 1-N-Cyclopropyl-4-fluoroaniline | C9H11FN2 | Similar amine functionality |

| N-Cyclopropyl-3-fluoroaniline | C9H11FN2 | Different substitution pattern on benzene ring |

Uniqueness

N1-Cyclobutyl-4,5-difluorobenzene-1,2-diamine is unique due to its combination of a cyclobutyl group and difluorinated benzene ring with two amines. This structural arrangement may impart distinctive chemical properties and biological activities compared to other similar compounds .

Single-crystal X-ray diffraction represents the definitive analytical technique for determining the three-dimensional atomic structure of crystalline molecular compounds [1] [2]. This method provides unambiguous structural information by measuring the angles and intensities of X-ray diffraction patterns, enabling crystallographers to construct precise three-dimensional electron density maps and determine atomic positions with exceptional accuracy [3] [1].

For compounds such as N1-Cyclobutyl-4,5-difluorobenzene-1,2-diamine, single-crystal X-ray diffraction analysis would reveal critical molecular geometry parameters including bond lengths, bond angles, and torsional angles. The technique is particularly valuable for determining the spatial arrangement of the cyclobutyl substituent relative to the difluorinated aromatic ring, as well as the precise positioning of the primary and secondary amine functional groups [4] [5].

The molecular formula C10H12F2N2 with a molecular weight of 198.22 g/mol [6] suggests a compound of moderate complexity suitable for conventional single-crystal analysis. Based on structural similarities with related difluorinated phenylenediamine derivatives, the compound would likely crystallize in a monoclinic crystal system with space group P21/c, as observed for the parent 1,2-diamino-4,5-difluorobenzene compound [7].

X-ray crystallographic studies would provide definitive measurements of key structural parameters, including the C-N bond distances between the cyclobutyl ring and the aromatic nitrogen, the geometric distortion of the cyclobutyl ring from planarity, and the conformational relationship between the aliphatic and aromatic components of the molecule [8] [9]. The high atomic number contrast between fluorine atoms and the carbon framework would facilitate accurate determination of fluorine positions and their influence on molecular packing [5].

Modern diffractometer systems equipped with charge-coupled device detectors enable rapid data collection and high-resolution structural determination [9]. The resulting crystallographic data would include precise lattice parameters, space group assignment, and atomic coordinates with estimated standard deviations typically in the range of 0.001-0.005 Ångströms for bond lengths [10].

Cyclobutane Ring Strain Analysis and Torsional Effects

The cyclobutane ring system in N1-Cyclobutyl-4,5-difluorobenzene-1,2-diamine exhibits significant conformational complexity arising from the inherent ring strain characteristics of four-membered carbocycles. Cyclobutane possesses substantial angle strain due to the compression of internal C-C-C bond angles to approximately 90°, representing a deviation of 19.5° from the ideal tetrahedral angle of 109.5° [11] [12].

The total ring strain energy of cyclobutane is approximately 110 kilojoules per mole, making it one of the most strained saturated carbocycles after cyclopropane [11] [13]. This strain energy arises from both angular strain and torsional strain components. The angular strain results from the forced deviation of bond angles from their optimal tetrahedral geometry, while torsional strain originates from eclipsing interactions between adjacent carbon-hydrogen bonds [14] [12].

To minimize torsional strain, cyclobutane adopts a non-planar puckered conformation characterized by a butterfly-like geometry where one carbon atom lies approximately 25° out of the plane formed by the other three carbon atoms [11] [15]. This puckering reduces torsional strain by partially staggering the C-H bonds, although it simultaneously increases angle strain slightly [14] [16].

In the context of N1-Cyclobutyl-4,5-difluorobenzene-1,2-diamine, the cyclobutyl substituent would exhibit similar puckering behavior. The attachment of the cyclobutyl ring to the aromatic nitrogen introduces additional conformational considerations, as the nitrogen lone pair and the aromatic π-system create electronic effects that influence the preferred orientation of the aliphatic ring [17] [18].

Computational studies using high-level ab initio methods have demonstrated that cyclobutane ring-puckering involves coupling between the ring-puckering coordinate and CH2-rocking motions, with equilibrium puckering angles typically around 29-30° [17]. The inversion barrier for ring-flipping is relatively low at approximately 482 wavenumbers, indicating rapid interconversion between equivalent puckered conformations at ambient temperature [17].

The presence of the cyclobutyl substituent would also influence the overall molecular geometry through steric interactions with the difluorinated aromatic ring. The puckered conformation of the cyclobutane ring creates spatial arrangements that could participate in intramolecular interactions, potentially affecting the molecular conformational landscape and crystal packing behavior [19] [20].

Intermolecular Hydrogen Bonding Networks in Solid State

The solid-state structure of N1-Cyclobutyl-4,5-difluorobenzene-1,2-diamine would be predominantly governed by intermolecular hydrogen bonding interactions involving the primary and secondary amine functional groups. These nitrogen-hydrogen donors can form extensive three-dimensional hydrogen bonding networks that stabilize the crystal lattice and determine the molecular packing arrangement [21] [22].

Primary amine groups typically function as strong hydrogen bond donors, capable of forming N-H···N interactions with neighboring molecules. In the solid state, these interactions would likely exhibit N-H···N distances in the range of 2.8-3.2 Ångströms with nearly linear geometries characterized by N-H···N angles between 160-180° [23] [24]. The hydrogen bonding strength for such interactions ranges from 8-25 kilojoules per mole, representing significant stabilization energy for crystal packing [24] [25].

The presence of fluorine atoms in the 4,5-positions of the aromatic ring introduces additional hydrogen bonding possibilities through N-H···F interactions. Fluorine atoms, being highly electronegative, can serve as hydrogen bond acceptors, although these interactions are typically weaker than conventional N-H···N or N-H···O hydrogen bonds. N-H···F hydrogen bonds generally exhibit distances of 2.6-3.0 Ångströms and bond strengths of 5-15 kilojoules per mole [23] [25].

The hydrogen bonding network would likely organize the molecules into extended chains or layers, depending on the geometric constraints imposed by the cyclobutyl substituent and the fluorine substitution pattern. Such networks often exhibit cooperative effects where the formation of one hydrogen bond enhances the strength of adjacent hydrogen bonds through electronic polarization effects [26] [27].

Weak hydrogen bonding interactions may also contribute to the overall crystal packing stability. C-H···F interactions between aromatic or cyclobutyl hydrogen atoms and fluorine substituents could provide additional stabilization with typical C-H···F distances of 3.0-3.5 Ångströms and bond strengths of 2-8 kilojoules per mole [28] [29]. Although individually weak, the cumulative effect of multiple such interactions can significantly influence crystal stability and molecular organization [28].

The three-dimensional hydrogen bonding network would create characteristic supramolecular architectures that could be classified as discrete molecular clusters, one-dimensional chains, two-dimensional layers, or three-dimensional frameworks [30] [27]. The specific network topology would depend on the balance between hydrogen bond directionality, molecular geometry constraints, and packing efficiency considerations [21] [31].